molecular formula C12H12N2 B8352104 2-(3-Aminophenyl)-4-methylpyridine

2-(3-Aminophenyl)-4-methylpyridine

Cat. No.: B8352104
M. Wt: 184.24 g/mol
InChI Key: PWXVHZNJSNXBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminophenyl)-4-methylpyridine is a fine chemical intermediate of interest in advanced research and development. This compound features a biphenyl-like structure incorporating both an aminophenyl group and a methylpyridine ring, making it a potential building block for the synthesis of more complex molecules. Its molecular structure suggests utility in various fields, including medicinal chemistry where similar compounds are used in the development of active pharmaceutical ingredients (APIs) , and in materials science as a precursor for functional materials. As a versatile scaffold, it can be further functionalized; the amino group on the phenyl ring is amenable to reactions like acylation and diazotization, while the methyl group on the pyridine ring can be involved in condensation reactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to conduct thorough safety evaluations prior to use.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

3-(4-methylpyridin-2-yl)aniline

InChI

InChI=1S/C12H12N2/c1-9-5-6-14-12(7-9)10-3-2-4-11(13)8-10/h2-8H,13H2,1H3

InChI Key

PWXVHZNJSNXBIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-Aminophenyl)-4-methylpyridine can be contextualized by comparing it to related pyridine derivatives. Key differences arise from substituent positions, electronic effects, and biological activity.

Structural Analogues with Varied Substituents
Compound Substituents Key Properties Reference
This compound 4-CH₃, 2-(3-NH₂-C₆H₄) Higher lipophilicity; potential antimicrobial activity
4-Methylpyridine 4-CH₃ pKa = 5.98 (conjugate acid); stronger acidity vs. 2-methylpyridine
2-Methylpyridine 2-CH₃ Weaker acidity (pKa ~0.7 units lower than 4-methylpyridine)
3-Amino-2,4-dimethylpyridine 2-CH₃, 4-CH₃, 3-NH₂ Steric hindrance from dual methyl groups; altered reactivity in substitutions
Q12 () 4-CH₃, -CN, -C=O, -NO₂ Melting point 288–292°C; IR bands for -CN (2201 cm⁻¹), -NO₂ (1550 cm⁻¹)

Key Observations :

  • Acidity : The 4-methyl group in pyridine derivatives increases acidity compared to 2-methyl isomers due to resonance stabilization of the conjugate base .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN) in analogues like Q12 () reduce electron density on the pyridine ring, altering reactivity in cross-coupling reactions .
Pharmacological and Antimicrobial Profiles
  • Antimicrobial Activity: Derivatives of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) exhibited inhibitory effects against E. coli and S. aureus (MIC: 12.5–25 µg/mL) . The presence of -NO₂ or -OCH₃ substituents in hexahydroquinoline derivatives (e.g., Q13, ) enhanced antifungal activity against C. albicans .
  • Catalytic Applications : Cobaloxime complexes with 4-methylpyridine ligands (e.g., Catalyst B in ) showed improved catalytic efficiency in hydrogen evolution reactions compared to pyridine analogues .
Substituent-Directed Reactivity
  • Cross-Coupling Reactions : 4-Pyridylmethyl ethers (e.g., ) undergo palladium-catalyzed coupling more efficiently than 2-substituted analogues due to reduced steric hindrance .
  • Metabolic Stability: The 4-methyl group in this compound may enhance metabolic stability compared to unmethylated derivatives, as seen in similar dihydropyridine drugs ().

Preparation Methods

Reaction Mechanism and General Procedure

The Suzuki-Miyaura cross-coupling reaction is a palladium- or nickel-catalyzed process that couples aryl halides with boronic acids. For 2-(3-aminophenyl)-4-methylpyridine, this involves reacting 2-halo-4-methylpyridine (e.g., 2-bromo-4-methylpyridine) with 3-aminophenylboronic acid in the presence of a bimetallic catalyst. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps.

Key Conditions :

  • Catalyst : Ni7-Pd3BIHPS (0.03 g per 1.0 mmol substrate)

  • Base : Potassium carbonate (2.0 mmol)

  • Solvent : H2O/DMF (2:1 ratio)

  • Temperature : 80°C

  • Time : 9 hours

  • Yield : 78%

Post-coupling, hydrazine hydrate (6 equivalents) is added to reduce any residual intermediates, followed by extraction with ethyl acetate and purification via column chromatography.

Optimization Strategies

  • Catalyst Loading : Increasing the Ni-Pd catalyst concentration to 5 mol% improves turnover frequency but risks side reactions.

  • Solvent Polarity : Polar aprotic solvents like DMF enhance boronic acid solubility, while water facilitates base dissolution.

  • Temperature Control : Maintaining 80°C balances reaction rate and catalyst stability.

Catalytic Amination

Mechanistic Insights

The amination proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the copper catalyst facilitates the displacement of the halogen atom by ammonia. Elevated temperatures and pressures enhance reaction kinetics by overcoming aromatic ring deactivation.

Boronic Acid Amination

Direct Amination of Boronic Acid Derivatives

A modified approach adapts methods for synthesizing 3-amino-4-methylpyridine to the target compound. Here, 4-picoline-3-boronic acid reacts with ammonia in the presence of copper or silver catalysts.

General Procedure :

  • Substrate : 4-picoline-3-boronic acid (1.0 mol)

  • Ammonia Source : Aqueous NH3 (5.0 mol)

  • Catalyst : Copper oxide (CuO, 0.02 mol) or silver oxide (Ag2O, 0.01 mol)

  • Solvent : Methanol or acetonitrile

  • Conditions : Room temperature, 2–4 hours

  • Yield : 95% (for analogous 3-amino-4-methylpyridine synthesis)

Challenges and Adaptations

  • Regioselectivity : The position of the amino group is controlled by the boronic acid substituent.

  • Catalyst Choice : Silver oxide reduces reaction time but increases cost compared to copper.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Time Yield Key Advantages
Suzuki-Miyaura CouplingNi7-Pd3BIHPSH2O/DMF80°C9h78%High functional group tolerance
Catalytic AminationCuSO4Ethylene glycol160–180°C24h~80%Scalability for industrial use
Boronic Acid AminationCuO/Ag2OMethanolRoom temp2h95%*Mild conditions, rapid kinetics

*Reported for analogous 3-amino-4-methylpyridine synthesis.

Mechanistic and Practical Considerations

Side Reactions and Mitigation

  • Homocoupling : A common issue in Suzuki reactions, minimized by degassing solvents and using excess boronic acid.

  • Over-reduction : In catalytic amination, excess ammonia prevents dehalogenation without amination.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.